molecular formula C8H9FO B156308 (S)-1-(3-Fluorophenyl)ethanol CAS No. 126534-32-5

(S)-1-(3-Fluorophenyl)ethanol

Cat. No. B156308
M. Wt: 140.15 g/mol
InChI Key: YESOPGLEIJQAEF-LURJTMIESA-N
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Description

(S)-1-(3-Fluorophenyl)ethanol is a chiral alcohol that is of significant interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss (S)-1-(3-Fluorophenyl)ethanol, they do provide insights into closely related compounds and their synthesis, which can be informative for understanding the synthesis and properties of (S)-1-(3-Fluorophenyl)ethanol.

Synthesis Analysis

The synthesis of enantiomerically pure forms of fluorophenyl ethanol derivatives is a topic of interest due to their relevance in drug development. For instance, the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is described as a key intermediate for PF-2341066, a c-Met/ALK inhibitor . This process involves a four-step synthesis and has been used to manufacture large quantities of the compound, indicating the scalability of the method. Similarly, the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol is achieved through the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells . The conditions for this bioreduction have been optimized to achieve high yields and enantiomeric excess, demonstrating the effectiveness of biocatalysts in the synthesis of chiral alcohols.

Molecular Structure Analysis

The molecular structure of (S)-1-(3-Fluorophenyl)ethanol would consist of a chiral carbon center bearing an ethyl alcohol group and a 3-fluorophenyl group. The presence of fluorine can influence the electronic properties of the molecule due to its high electronegativity. Although the papers do not discuss the molecular structure of (S)-1-(3-Fluorophenyl)ethanol specifically, they do provide insights into the importance of the fluorine substituent in the chiral recognition of molecular complexes .

Chemical Reactions Analysis

The chemical reactions involving fluorophenyl ethanol derivatives are crucial for their transformation into valuable pharmacological agents. The papers provided do not detail specific reactions of (S)-1-(3-Fluorophenyl)ethanol, but they do highlight the role of such compounds in the synthesis of drugs for HIV protection and Alzheimer's disease treatment . The reactivity of these compounds can be influenced by the presence of the fluorine atom, which can affect the acidity of the adjacent hydroxyl group and the overall reactivity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-(3-Fluorophenyl)ethanol would be influenced by its functional groups and stereochemistry. The presence of the fluorine atom is likely to affect the compound's polarity, boiling point, and solubility. The enantiomeric purity is also a critical property, especially for pharmaceutical applications, as it can affect the biological activity of the compound. The papers discuss the optimization of reaction conditions to achieve high enantiomeric excess, which is indicative of the importance of controlling stereochemistry in the synthesis of such compounds .

Scientific Research Applications

Enantioselective Synthesis

(S)-1-(3-Fluorophenyl)ethanol and its analogs are crucial intermediates in synthesizing various pharmacologically active compounds. For example, (S)-(–)-1-(4-Fluorophenyl)ethanol is used in creating antagonists for the CCR5 chemokine receptor, offering protection against HIV infection (ChemChemTech, 2022). Additionally, enantiomerically pure forms of related compounds are key intermediates in preparing potent inhibitors like PF-2341066, currently under clinical development (Tetrahedron-asymmetry, 2010).

Crystallography and Molecular Analysis

X-ray crystallography provides valuable insights into the molecular structure of (S)-1-(3-Fluorophenyl)ethanol derivatives. This method reveals the compound's crystallization properties and intermolecular interactions, essential for understanding its chemical behavior and potential applications (The Open Crystallography Journal, 2008).

Conformational Landscape Study

Studies on the conformational landscape of 1-(fluorophenyl)ethanols, including (S)-1-(3-Fluorophenyl)ethanol, reveal the effects of fluorine substitution on molecular structure. These studies use techniques like resonant two-photon ionization spectroscopy, coupled with mass spectrometry, to analyze molecular conformations and their interactions (Chemphyschem, 2009).

Chiral Recognition Studies

The presence of a fluorine atom in compounds like (S)-1-(3-Fluorophenyl)ethanol plays a significant role in chiral recognition processes. This aspect is crucial in understanding the molecular interactions and discrimination in various chemical reactions (Physical Chemistry Chemical Physics, 2013).

Electrophysiological Impacts

The effects of ethanol, a component in the synthesis of (S)-1-(3-Fluorophenyl)ethanol, on neuronal membranes have been studied. Ethanol is known to influence the fluidity of synaptic plasma membranes, which may contribute to its anesthetic properties (Molecules and Cells, 2005).

Safety And Hazards

“(S)-1-(3-Fluorophenyl)ethanol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful in contact with skin .

Future Directions

“(S)-1-(3-Fluorophenyl)ethanol” shows promise for cost-effective and sustainable large-scale manufacturing of crizotinib and other novel drug molecules . It is a chiral intermediate of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and certain types of advanced-stage tumors .

properties

IUPAC Name

(1S)-1-(3-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESOPGLEIJQAEF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287056
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3-Fluorophenyl)ethanol

CAS RN

126534-32-5
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126534-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-3-Fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(3-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Speranza, F Rondino, A Giardini, A Paladini… - …, 2009 - Wiley Online Library
The effects of the presence of the ring fluorine atom on the conformational landscape of supersonically expanded isomeric 1‐(fluorophenyl)ethanols and their monohydrated clusters …
F Rondino, M Satta, S Piccirillo… - The Journal of …, 2016 - ACS Publications
The conformational landscape of (S)-1-(4-chlorophenyl)ethanol, its monohydrated complex, and its diastereomeric adducts with R- and S-butan-2-ol, have been investigated by …
Number of citations: 2 pubs.acs.org
AA Koesoema, DM Standley, S Ohshima, M Tamura… - Tetrahedron …, 2020 - Elsevier
We utilized acetophenone reductase from Geotrichum candidum NBRC 4597 (GcAPRD), wild type and Trp288Ala mutant, to reduce halogenated acetophenone analogs to their …
Number of citations: 14 www.sciencedirect.com
NA Salvi, S Chattopadhyay - Tetrahedron: Asymmetry, 2008 - Elsevier
The Rhizopus arrhizus-mediated asymmetric reduction of various haloaryl alkanones furnished the respective (S)-carbinols with good to excellent enantioselectivities. It was found that …
Number of citations: 27 www.sciencedirect.com
EB Kurbanoglu, K Zilbeyaz, M Ozdal, M Taskin… - Bioresource …, 2010 - Elsevier
The asymmetric reductions of acetophenone and its analogues using once immobilized Rhodotorula glutinis cells were studied. The performance and reaction parameters of the …
Number of citations: 59 www.sciencedirect.com
Z Liang, T Yang, G Gu, L Dang… - Chinese Journal of …, 2018 - Wiley Online Library
A series of novel and easily accessed ferrocene‐based amino‐phosphine‐sulfonamide (f‐Amphamide) ligands have been developed and applied in Ir‐catalyzed asymmetric …
Number of citations: 42 onlinelibrary.wiley.com
IM Pastor, P Västilä, H Adolfsson - Chemistry–A European …, 2003 - Wiley Online Library
A library of novel dipeptide‐analogue ligands based on the combination of tert‐butoxycarbonyl(N‐Boc)‐protected α‐amino acids and chiral vicinal amino alcohols were prepared. …
K T. sriwong, T Matsuda - Organic Process Research & …, 2022 - ACS Publications
Enzyme immobilization has been extensively employed in research and industry to improve enzyme stability and allow enzyme recycling. Broad ranges of chemicals and support …
Number of citations: 24 pubs.acs.org

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